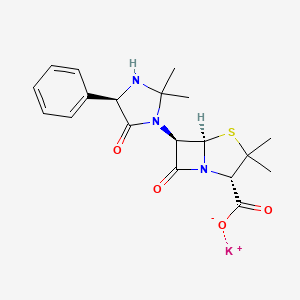

Hetacillin potassium

Beschreibung

Hetacillin Potassium is the potassium salt of hetacillin, a semi-synthetic penicillin antibiotic with bactericidal activity. Hetacillin is a prodrug that is converted to ampicillin via esterases. Ampicillin binds to and inactivated penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis.

See also: Ampicillin (has active moiety); Hetacillin (is salt form of).

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

5321-32-4 |

|---|---|

Molekularformel |

C19H22KN3O4S |

Molekulargewicht |

427.6 g/mol |

IUPAC-Name |

potassium;(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H23N3O4S.K/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10;/h5-9,11-13,16,20H,1-4H3,(H,25,26);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1 |

InChI-Schlüssel |

QRSPJBLLJXVPDD-XFAPPKAWSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |

Andere CAS-Nummern |

5321-32-4 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Hetacillin potassium synthesis from ampicillin and acetone

An In-depth Technical Guide to the Synthesis of Hetacillin Potassium from Ampicillin and Acetone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and underlying chemical principles involved in the production of hetacillin potassium from ampicillin and acetone. Designed for researchers, chemists, and professionals in drug development, this document elucidates the causal relationships behind the synthetic strategy, offering field-proven insights into the process.

Strategic Rationale: Why Convert Ampicillin to Hetacillin?

Ampicillin, a cornerstone of the aminopenicillin family, is a broad-spectrum β-lactam antibiotic effective against a range of bacteria.[1][2] Its utility, however, is hampered by inherent chemical instability. The primary α-amino group on the side chain can act as an intramolecular nucleophile, attacking the strained β-lactam ring, which leads to degradation and loss of antibacterial activity.[3]

The synthesis of hetacillin is a classic example of a prodrug strategy designed to mitigate this instability. By reacting ampicillin with acetone, the nucleophilic primary amino group is reversibly masked within a 4-imidazolidinone ring structure.[3][4][5] This chemical modification prevents the intramolecular degradation pathway. Hetacillin itself possesses minimal to no intrinsic antibacterial activity; its therapeutic effect is realized upon in vivo hydrolysis, which rapidly regenerates the active moiety, ampicillin, along with acetone.[3][4][6] The final conversion to its potassium salt, hetacillin potassium, enhances stability and facilitates formulation for administration.[7][8]

The Chemistry of Transformation: Reaction Mechanism

The conversion of ampicillin to hetacillin is a reversible condensation reaction that proceeds in two principal stages:

-

Schiff Base Formation: The process initiates with a nucleophilic attack by the primary amino group of ampicillin on the electrophilic carbonyl carbon of acetone. This forms a transient carbinolamine intermediate which subsequently dehydrates to yield a Schiff base (an imine).

-

Intramolecular Cyclization: The nitrogen atom of the ampicillin side chain, now part of the imine, undergoes intramolecular cyclization by attacking the imine carbon. This ring-closing step forms the thermodynamically stable five-membered imidazolidinone ring, yielding the hetacillin molecule.[9]

This equilibrium is sensitive to environmental conditions. In aqueous media, particularly at physiological pH, the reaction readily reverses, leading to the hydrolysis of hetacillin back to ampicillin and acetone, a critical feature for its action as a prodrug.[4][6][9] The final step of the synthesis involves the deprotonation of the carboxylic acid group on the penam core with a potassium base to form the stable, isolable hetacillin potassium salt.

Reaction Mechanism Diagram

Caption: A streamlined workflow for the synthesis and purification of hetacillin potassium.

Quality Assurance: Characterization and Analytical Control

To ensure the synthesized product meets the required standards of identity, strength, and purity, a panel of analytical techniques must be employed. This self-validating system confirms the successful conversion and purification.

| Analytical Technique | Purpose and Expected Outcome |

| ¹H-NMR Spectroscopy | Structural Confirmation: Verifies the formation of the imidazolidinone ring through the appearance of two distinct singlets for the gem-dimethyl groups originating from acetone. Also confirms the integrity of the core penicillin structure. |

| FT-IR Spectroscopy | Functional Group Analysis: Confirms the presence of key functional groups: the β-lactam carbonyl (~1760 cm⁻¹), the imidazolidinone carbonyl (~1700 cm⁻¹), and the carboxylate salt (~1600 cm⁻¹). |

| HPLC (Reverse-Phase) | Purity and Assay: Quantifies the purity of hetacillin potassium and detects any residual ampicillin. A well-developed method will show a distinct peak for hetacillin, well-resolved from ampicillin and other potential impurities. |

| Melting Point | Identity and Purity: The observed melting point should align with literature values (approx. 189-191°C with decomposition). [8]A sharp melting range is indicative of high purity. |

| Karl Fischer Titration | Water Content: Determines the amount of residual water in the final product, which is critical for stability. |

Critical Process Parameters and Optimization

The yield and purity of hetacillin potassium are highly dependent on the precise control of several experimental variables.

| Parameter | Impact and Optimization Considerations |

| Reactant Ratio | An excess of acetone is used to drive the reaction equilibrium towards product formation. However, an overly large excess can complicate solvent removal and product isolation. |

| Temperature | Reaction temperature must be carefully controlled. Temperatures above 45°C can accelerate the degradation of the β-lactam ring, reducing yield and purity. |

| pH Control | The pH must be managed, especially during the addition of the potassium base. A neutral to slightly basic environment favors salt formation without inducing hydrolysis of the β-lactam. |

| Rate of Base Addition | A slow, controlled addition of the potassium source is crucial for obtaining a crystalline, easily filterable product. Rapid addition can lead to the formation of an amorphous or oily precipitate that is difficult to purify. |

| Crystallization Time/Temp | Sufficient time at a low temperature (0-5°C) is essential to maximize the recovery of the product from the solution, directly impacting the final yield. |

In Vivo Hydrolysis: The Prodrug in Action

The clinical efficacy of hetacillin potassium is entirely dependent on its conversion back to ampicillin. In aqueous environments at or near physiological pH (7.4), hetacillin is unstable, with a reported half-life of approximately 15 to 30 minutes at 37°C. [4][10]This rapid, non-enzymatic hydrolysis ensures a swift release of the active antibiotic, ampicillin, at the site of infection. [3][6]

Conclusion

The synthesis of hetacillin potassium from ampicillin and acetone is a well-established application of prodrug chemistry, designed to overcome the inherent instability of the parent molecule. The process involves a reversible condensation reaction to mask a labile functional group, followed by salt formation to yield a stable, solid product. While effective as a chemical strategy, it was ultimately determined that hetacillin offered no significant therapeutic advantages over ampicillin itself, leading to its general withdrawal from human clinical use. [3][4]Nevertheless, the synthesis remains a valuable case study in drug design and development, demonstrating how chemical principles can be applied to modulate the physicochemical properties of a drug molecule.

References

- Schwartz, M. A., & Hayton, W. L. (1972). Hydrolysis and epimerization kinetics of hetacillin in aqueous solution. Journal of Pharmaceutical Sciences, 61(6), 906-9. (Link not available)

-

PubChem. (n.d.). Hetacillin. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Hetacillin Potassium. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Hetacillin. Retrieved from [Link]

-

Johnson, D. A., & Panetta, C. A. (1969). The equilibrium between the antibiotics hetacillin and ampicillin in solution. Journal of the Chemical Society D: Chemical Communications, (21), 1317-1318. Retrieved from [Link]

-

KEGG DRUG. (n.d.). Hetacillin potassium. Kanehisa Laboratories. Retrieved from [Link]

-

Tsuji, A., & Yamana, T. (1974). Kinetic approach to the development in beta-lactam antibiotics. II. Prodrug. (I). Simultaneous determination of hetacillin and ampicillin, and its application to the stability of hetacillin in aqueous solutions. Chemical & Pharmaceutical Bulletin, 22(10), 2434-43. Retrieved from [Link]

- Soranzo, M. L., & Bosio, G. (1972). Clinical experiments with a new derivative of 6-aminopenicillanic acid: hetacillin potassium. Minerva Medica, 63(82), 4453-8. (Link not available)

-

Schwartz, M. A., & Hayton, W. L. (1972). Relative stability of hetacillin and ampicillin in solution. Journal of Pharmaceutical Sciences, 61(6), 906-9. Retrieved from [Link]

-

GSRS. (n.d.). HETACILLIN POTASSIUM. Global Substance Registration System. Retrieved from [Link]

-

Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

-

ChemIDplus. (n.d.). Hetacillin. National Library of Medicine. Retrieved from [Link]

-

Smith, J. T., & Hamilton-Miller, J. M. T. (1973). Hetacillin: A Chemical and Biological Comparison with Ampicillin. Chemotherapy, 19(6), 366-377. Retrieved from [Link]

-

PharmaCompass. (n.d.). Hetacillin. Retrieved from [Link]

-

ResearchGate. (n.d.). Hetacillin prodrugs derived from ampicillin: structures and synthesis. Retrieved from [Link]

-

Konieczna, E., & Plenis, A. (2013). Reaction of ampicillin and amoxicillin with alcohols. Acta Chromatographica, 25(3), 555-562. Retrieved from [Link]

-

Jusko, W. J. (1973). Independent Antibiotic Actions of Hetacillin and Ampicillin Revealed by Fast Methods. Antimicrobial Agents and Chemotherapy, 3(1), 15-18. Retrieved from [Link]

-

PubChem. (n.d.). Ampicillin. National Center for Biotechnology Information. Retrieved from [Link]

-

DailyMed. (2016). PolyMast (hetacillin potassium) Intramammary Infusion. U.S. National Library of Medicine. Retrieved from [Link]

-

Wikipedia. (n.d.). Ampicillin. Retrieved from [Link]

Sources

- 1. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ampicillin - Wikipedia [en.wikipedia.org]

- 3. Hetacillin | C19H23N3O4S | CID 443387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hetacillin - Wikipedia [en.wikipedia.org]

- 5. Penicillin - Wikipedia [en.wikipedia.org]

- 6. karger.com [karger.com]

- 7. Hetacillin Potassium | C19H22KN3O4S | CID 23678597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hetacillin [drugfuture.com]

- 9. The equilibrium between the antibiotics hetacillin and ampicillin in solution - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Elucidation of Hetacillin Potassium Using Nuclear Magnetic Resonance (NMR) Spectroscopy

This guide provides a comprehensive, in-depth exploration of the methodologies employed for the complete structural elucidation of hetacillin potassium, a semi-synthetic penicillin antibiotic, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that guide experimental design and data interpretation.

Introduction: The Imperative for Structural Verification of Hetacillin Potassium

Hetacillin potassium is a prodrug that belongs to the aminopenicillin family of beta-lactam antibiotics.[1][2] In the body, it is rapidly converted to the active antibacterial agent, ampicillin, and acetone.[1] The therapeutic efficacy and safety of hetacillin potassium are intrinsically linked to its precise molecular architecture. Therefore, unambiguous confirmation of its structure, including its stereochemistry, is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the definitive structural elucidation of organic molecules in solution.[3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool for confirming the identity and purity of active pharmaceutical ingredients (APIs) like hetacillin potassium. This guide will detail the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques to achieve a comprehensive structural assignment of hetacillin potassium.

The Molecular Architecture of Hetacillin Potassium

A thorough understanding of the molecular structure of hetacillin potassium is the foundation for interpreting its NMR spectra. The molecule is characterized by a complex heterocyclic framework, incorporating a β-lactam ring fused to a thiazolidine ring, which is the core structure of penicillins. The side chain, attached to the β-lactam ring, is derived from ampicillin and acetone.[1]

Key Structural Features:

-

Penam Core: A bicyclic system consisting of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.

-

Stereocenters: The molecule possesses multiple chiral centers, leading to specific stereoisomers. The relative and absolute stereochemistry of these centers is crucial for its biological activity.

-

Imidazolidinone Ring: Formed from the condensation of the ampicillin side chain with acetone.

-

Phenyl Group: Attached to the imidazolidinone ring.

-

Carboxylate Group: Present as a potassium salt, enhancing its solubility.

Below is a diagram illustrating the chemical structure of hetacillin potassium with atom numbering for reference in the subsequent NMR analysis.

Caption: A typical experimental workflow for the structural elucidation of hetacillin potassium by NMR.

Protocol 1: Sample Preparation

-

Solvent Selection: The choice of a suitable deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is a good starting point due to its ability to dissolve a wide range of organic molecules, including salts like hetacillin potassium. Deuterated water (D₂O) could also be considered, but exchangeable protons (e.g., -NH, -OH) would not be observed.

-

Concentration: A concentration of 5-10 mg of hetacillin potassium in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR and most 2D NMR experiments. For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable amount of time.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. The solution should be clear and free of any particulate matter.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following is a recommended set of experiments to be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR: A standard one-pulse experiment.

-

¹³C NMR: A proton-decoupled experiment to obtain singlets for all carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

COSY: A gradient-selected COSY experiment is recommended for clean spectra.

-

HSQC: A gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings of approximately 145 Hz.

-

HMBC: A gradient-selected HMBC experiment optimized for long-range couplings of 4-8 Hz.

-

NOESY: A 2D NOESY experiment with a mixing time of 500-800 ms is a good starting point to observe through-space correlations.

Spectral Interpretation and Structural Assignment: A Hypothetical Analysis

¹H NMR Spectrum

The ¹H NMR spectrum of hetacillin potassium is expected to be complex, with signals corresponding to the protons of the penam core, the imidazolidinone side chain, and the phenyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Hetacillin Potassium in DMSO-d6

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| Phenyl-H | 7.2 - 7.5 | Multiplet | Aromatic protons of the phenyl group. | |

| H-5 | ~5.5 | Doublet | ~4 | Coupled to H-6. |

| H-6 | ~5.4 | Doublet | ~4 | Coupled to H-5. |

| H-α | ~4.9 | Singlet | Methine proton on the imidazolidinone ring. | |

| H-2 | ~4.2 | Singlet | Methine proton adjacent to the sulfur and carboxylate group. | |

| NH | Variable | Broad Singlet | Exchangeable proton of the imidazolidinone ring. | |

| Gem-dimethyl (thiazolidine) | ~1.5 and ~1.6 | Singlets | Two magnetically non-equivalent methyl groups. | |

| Gem-dimethyl (imidazolidinone) | ~1.2 and ~1.4 | Singlets | Two magnetically non-equivalent methyl groups. |

¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all 19 carbon atoms in the hetacillin molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Hetacillin Potassium in DMSO-d6

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (β-lactam) | ~175 | Carbonyl carbon of the β-lactam ring. |

| C=O (imidazolidinone) | ~172 | Carbonyl carbon of the imidazolidinone ring. |

| COO⁻ | ~170 | Carboxylate carbon. |

| Phenyl-C (quaternary) | ~140 | Point of attachment of the phenyl ring. |

| Phenyl-C (CH) | 125 - 130 | Aromatic carbons. |

| C-5 | ~70 | Methine carbon of the β-lactam ring. |

| C-3 | ~68 | Quaternary carbon of the thiazolidine ring. |

| C-6 | ~65 | Methine carbon of the β-lactam ring. |

| C-2 | ~60 | Methine carbon of the thiazolidine ring. |

| C-α | ~75 | Methine carbon of the imidazolidinone ring. |

| C-γ (imidazolidinone) | ~60 | Quaternary carbon of the imidazolidinone ring. |

| Gem-dimethyl (thiazolidine) | ~25 and ~30 | Two methyl carbons. |

| Gem-dimethyl (imidazolidinone) | ~20 and ~28 | Two methyl carbons. |

Assembling the Puzzle: The Power of 2D NMR

While 1D NMR provides a wealth of information, 2D NMR is essential for connecting the individual signals and building the complete molecular structure.

-

COSY: A COSY spectrum would show a clear correlation between the signals for H-5 and H-6, confirming their vicinal relationship in the β-lactam ring.

-

HSQC: The HSQC spectrum is the bridge between the ¹H and ¹³C NMR data. For example, the proton signal at ~5.5 ppm (H-5) would show a correlation to the carbon signal at ~70 ppm (C-5). This allows for the confident assignment of all protonated carbons.

-

HMBC: The HMBC spectrum is crucial for piecing together the entire molecule. Key expected correlations would include:

-

The gem-dimethyl protons on the thiazolidine ring showing correlations to C-2 and C-3.

-

H-2 showing correlations to the carboxylate carbon and C-3.

-

H-5 and H-6 showing correlations to the β-lactam carbonyl carbon (C-7).

-

The protons of the phenyl group showing correlations to C-α.

-

Confirming the 3D Structure: The Role of NOESY

The stereochemistry of hetacillin potassium is critical for its biological activity. A NOESY experiment would be used to confirm the relative stereochemistry of the chiral centers. Key expected NOE correlations would include:

-

A correlation between H-5 and H-6, indicating that they are on the same face of the bicyclic system.

-

Correlations between the gem-dimethyl groups on the thiazolidine ring and H-2 and H-5, which would help to define the conformation of the thiazolidine ring.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of hetacillin potassium by NMR spectroscopy is a prime example of the power of modern analytical chemistry. Through a systematic and logical application of 1D and 2D NMR techniques, it is possible to unambiguously determine the complete chemical structure, including the stereochemistry, of this important antibiotic. The combination of ¹H and ¹³C NMR provides the fundamental chemical shift information, while COSY, HSQC, and HMBC experiments establish the covalent framework of the molecule. Finally, NOESY provides the crucial through-space information to confirm the three-dimensional arrangement of the atoms. This comprehensive approach ensures the identity, purity, and quality of hetacillin potassium, which is paramount for its safe and effective use in medicine.

References

-

Hardcastle, G. A., Johnson, D. A., Panetta, C. A., & Scott, A. I. (1966). The preparation and structure of hetacillin. The Journal of Organic Chemistry, 31(3), 897–899. [Link]

-

PubChem. (n.d.). Hetacillin potassium. National Center for Biotechnology Information. Retrieved from [Link]

-

Daletos, G., & Proksch, P. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. In Antibiotics (pp. 63-83). Humana Press, New York, NY. [Link]

-

Wikipedia. (2023). Hetacillin. In Wikipedia. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Bird, A. E. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103. [Link]

Sources

Chemical properties and stability of hetacillin potassium

For researchers and scientists, the analytical challenge lies in developing robust, stability-indicating methods that can simultaneously quantify hetacillin, ampicillin, and their various degradation products. The HPLC protocol outlined in this guide provides a solid foundation for such work, emphasizing the principles of self-validation and causality that are the bedrock of good science. All stability testing should be performed in alignment with the principles laid out in the ICH Q1A guidelines to ensure regulatory compliance and the development of safe and effective medicines. [11][15][16]

References

-

Hetacillin | C19H23N3O4S | CID 443387 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved January 16, 2026, from [Link]

-

Hetacillin Potassium | C19H22KN3O4S | CID 23678597 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Hetacillin. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2023, April 3). YouTube. Retrieved January 16, 2026, from [Link]

-

ICH releases overhauled stability guideline for consultation. (2023, April 17). RAPS. Retrieved January 16, 2026, from [Link]

-

Tsuji, A., Itatani, Y., & Yamana, T. (1977). Hydrolysis and epimerization kinetics of hetacillin in aqueous solution. Journal of Pharmaceutical Sciences, 66(7), 1004–1009. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. Retrieved January 16, 2026, from [Link]

-

Hetacillin Potassium | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass. Retrieved January 16, 2026, from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved January 16, 2026, from [Link]

-

Hetacillin | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved January 16, 2026, from [Link]

-

Hetacillin potassium | CAS#:5321-32-4. (n.d.). Chemsrc. Retrieved January 16, 2026, from [Link]

-

KEGG DRUG: Hetacillin potassium. (n.d.). Kanehisa Laboratories. Retrieved January 16, 2026, from [Link]

-

Hetacillin prodrugs derived from ampicillin: structures and synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Hetacillin. (n.d.). chemeurope.com. Retrieved January 16, 2026, from [Link]

-

Penicillin. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Schwartz, M. A., & Hayton, W. L. (1972). Relative stability of hetacillin and ampicillin in solution. Journal of Pharmaceutical Sciences, 61(6), 906–909. [Link]

-

Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (n.d.). Retrieved January 16, 2026, from [Link]

-

Bellur, E., & Onal, A. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Journal of Pharmaceutical and Biomedical Analysis, 136, 119–130. [Link]

- Zalewski, P., Cielecka-Piontek, J., & Paczkowska, M. (2015). Development and validation of stability-indicating HPLC method for simultaneous determination of meropenem and potassium clavulanate. Acta Poloniae Pharmaceutica, 72(2), 253–260.

-

A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Stability Indicating RP-HPLC Method for Determination of Potassium Clavulanate in the presence of its Degradation Products. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 16, 2026, from [Link]

Sources

- 1. Hetacillin - Wikipedia [en.wikipedia.org]

- 2. Hetacillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Hetacillin | C19H23N3O4S | CID 443387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. Hetacillin Potassium | C19H22KN3O4S | CID 23678597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hetacillin Potassium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 8. Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Hydrolysis Kinetics of Hetacillin Potassium: A Technical Guide to Understanding its pH-Dependent Stability

This guide provides a comprehensive technical exploration of the hydrolysis kinetics of hetacillin potassium, a semisynthetic penicillin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the critical influence of pH and buffer systems on the stability of hetacillin, offering both theoretical understanding and practical experimental guidance.

Introduction: The Significance of Hetacillin's Instability

Hetacillin is a prodrug of the broad-spectrum antibiotic ampicillin.[1] Formed by the reaction of ampicillin with acetone, hetacillin itself possesses no intrinsic antibacterial activity.[1] Its therapeutic action is realized upon in vivo hydrolysis, which regenerates ampicillin, the active moiety that inhibits bacterial cell wall synthesis.[1] Understanding the kinetics of this conversion is paramount for the rational design of stable pharmaceutical formulations and for ensuring predictable bioavailability and therapeutic efficacy.

The stability of hetacillin in aqueous solutions is intrinsically linked to the pH of the medium. The rate of its hydrolysis to ampicillin, as well as its degradation through other pathways, is highly dependent on the hydrogen ion concentration. This guide will elucidate the chemical mechanisms governing these processes and provide a framework for their systematic investigation.

The Chemical Landscape of Hetacillin Degradation

The degradation of hetacillin in aqueous solutions is not a simple one-step conversion to ampicillin. The molecule is susceptible to two primary pH-dependent degradation pathways:

-

Hydrolysis to Ampicillin: This is the therapeutically desired reaction where the imidazolidinone ring, formed from the condensation of ampicillin's side-chain amino group and acetone, is cleaved to release ampicillin and acetone. This reaction is subject to both specific acid and specific base catalysis.

-

Epimerization: At alkaline pH, hetacillin can undergo epimerization at the C6 position of the penicillin nucleus to form epihetacillin.[1] This process represents a significant degradation pathway under basic conditions and is dependent on the hydroxide ion concentration.[1]

The interplay between these pathways dictates the overall stability of hetacillin and the yield of the active drug, ampicillin.

Experimental Design for Kinetic Studies: A Self-Validating Approach

A robust investigation into the hydrolysis kinetics of hetacillin requires a meticulously designed experimental setup. The following sections detail the critical considerations and provide a field-proven protocol.

The Crucial Role of Buffer Systems

The choice of buffer is not merely for pH control; the buffer species themselves can participate in the catalysis of hydrolysis, a phenomenon known as general acid-base catalysis. Therefore, it is essential to consider both the pH and the chemical nature of the buffer components.

Causality in Buffer Selection:

-

Phosphate Buffers: Commonly used due to their physiological relevance and buffering capacity in the neutral pH range. However, the dibasic phosphate ion (HPO₄²⁻) can act as a general base catalyst, potentially accelerating the degradation of hetacillin.

-

Citrate Buffers: Offer a wide buffering range in the acidic to neutral pH region. The citrate ion can also exhibit catalytic effects.

-

Acetate Buffers: Suitable for studying kinetics in the acidic pH range.

To dissect the true pH effect from buffer catalysis, it is recommended to perform kinetic studies at various buffer concentrations for each pH value. This allows for the extrapolation of the observed rate constant to zero buffer concentration, yielding the rate constant due to specific acid-base catalysis.

Temperature Control: A Non-Negotiable Parameter

Hydrolysis reactions are temperature-dependent. To ensure the integrity of kinetic data, all experiments must be conducted in a constant-temperature environment, such as a water bath or a temperature-controlled chamber. A typical temperature for such studies is 37°C to mimic physiological conditions.

Analytical Methodology: The Power of Stability-Indicating HPLC

A stability-indicating analytical method is one that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for studying hetacillin kinetics due to its specificity and sensitivity.

Diagram of the Experimental Workflow for Kinetic Analysis:

Caption: Experimental workflow for the kinetic analysis of hetacillin hydrolysis.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust method for determining the hydrolysis kinetics of hetacillin potassium.

4.1. Materials and Reagents

-

Hetacillin Potassium reference standard

-

Ampicillin reference standard

-

Potassium phosphate monobasic (KH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Citric acid

-

Sodium citrate

-

Sodium hydroxide (NaOH)

-

Phosphoric acid (H₃PO₄)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

4.2. Preparation of Buffer Solutions (0.1 M)

-

Phosphate Buffer (pH 6.0, 7.0, 8.0): Prepare solutions of 0.1 M KH₂PO₄ and 0.1 M Na₂HPO₄. Mix appropriate volumes to achieve the desired pH. Verify the final pH with a calibrated pH meter.

-

Citrate Buffer (pH 4.0, 5.0, 6.0): Prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate. Mix appropriate volumes to achieve the desired pH. Verify the final pH.

4.3. HPLC Method for Simultaneous Quantification

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Buffer A (0.1% phosphoric acid in water) and Buffer B (acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

4.4. Kinetic Experiment Procedure

-

Prepare a stock solution of hetacillin potassium (e.g., 1 mg/mL) in cold water immediately before use.

-

Place vials containing 10 mL of each buffer solution in a constant temperature water bath at 37°C and allow them to equilibrate.

-

Initiate the reaction by adding a small volume of the hetacillin stock solution to each buffer to achieve a final concentration of approximately 100 µg/mL.

-

At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction vial.

-

Immediately quench the reaction by diluting the aliquot in a known volume of the initial mobile phase to prevent further degradation.

-

Analyze the samples by HPLC to determine the concentration of remaining hetacillin and the formation of ampicillin.

-

Plot the natural logarithm of the hetacillin concentration versus time. The slope of the resulting linear plot will be the negative of the observed pseudo-first-order rate constant (-k_obs).

Expected Results and Data Interpretation

The hydrolysis of hetacillin typically follows pseudo-first-order kinetics. The rate of degradation is expected to be significantly influenced by pH.

Table 1: Representative Hydrolysis Data for Hetacillin at 37°C

| pH | Buffer System | Observed Rate Constant (k_obs) (min⁻¹) | Half-life (t₁/₂) (min) |

| 4.0 | Citrate | Data to be determined experimentally | Data to be determined experimentally |

| 5.0 | Citrate | Data to be determined experimentally | Data to be determined experimentally |

| 6.0 | Phosphate | Data to be determined experimentally | Data to be determined experimentally |

| 7.0 | Phosphate | ~0.023 - 0.046 | ~15 - 30[2] |

| 8.0 | Phosphate | Data to be determined experimentally | Data to be determined experimentally |

pH-Rate Profile:

A plot of log k_obs versus pH will reveal the pH-rate profile for hetacillin hydrolysis. This profile typically exhibits a 'V' or 'U' shape, indicating regions of specific acid catalysis (at low pH), a pH-independent region (or region of minimum degradation), and specific base catalysis (at high pH).

Diagram of Hetacillin Degradation Pathways:

Sources

- 1. Hydrolysis and epimerization kinetics of hetacillin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic approach to the development in beta-lactam antibiotics. II. Prodrug. (I). Simultaneous determination of hetacillin and ampicillin, and its application to the stability of hetacillin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Hetacillin Potassium

Introduction: The Prodrug Nature of Hetacillin Potassium

Hetacillin potassium is a semisynthetic β-lactam antibiotic belonging to the aminopenicillin family.[1] Structurally, it is the condensation product of ampicillin and acetone.[2] This chemical modification makes hetacillin a prodrug, meaning it is biologically inactive in its initial form and must be converted in vivo to its active metabolite, ampicillin, to exert its antibacterial effects.[1] The primary rationale for the development of hetacillin was to improve the stability of the parent compound, ampicillin, which is susceptible to degradation.[3] However, hetacillin itself is inherently unstable in aqueous environments, readily undergoing hydrolysis to yield ampicillin and acetone.[1][2] This guide provides a comprehensive technical overview of the degradation pathways of hetacillin potassium, the resulting byproducts, and the analytical methodologies used for their characterization.

Primary Degradation Pathway: Hydrolysis to Ampicillin and Acetone

The principal degradation pathway for hetacillin potassium in aqueous solution is the hydrolysis of the imidazolidinone ring, which regenerates ampicillin and acetone.[2] This reaction is rapid, with a reported half-life of 15 to 30 minutes at 37°C and pH 7.[1] This inherent instability is central to its function as a prodrug, ensuring the rapid release of the active ampicillin molecule.

The rate of this hydrolysis is significantly influenced by pH, with the maximum rate of breakdown occurring between pH 5 and 8.[2][4] In more acidic conditions, the degradation is considerably slower.[2][4]

Caption: Primary hydrolysis pathway of Hetacillin Potassium.

Secondary Degradation Pathways: The Fate of Ampicillin

Once formed, ampicillin is subject to its own set of degradation pathways, which are critical to understanding the complete profile of hetacillin potassium byproducts. The stability of ampicillin is also highly dependent on pH and temperature.[5]

Hydrolytic Degradation of Ampicillin

The primary mechanism of ampicillin degradation is the hydrolysis of the β-lactam ring, a characteristic vulnerability of penicillin antibiotics. This process can be catalyzed by acid or base.[2]

-

Alkaline Hydrolysis: In alkaline solutions, ampicillin initially degrades to 5R-penicilloic acid . This product can then undergo epimerization at the C-5 position to form the 5S isomer .[3][6] Further degradation under alkaline conditions can lead to the formation of ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine .[3][7] The formation of ampicillin polymers has also been observed in dilute solutions.[3]

-

Acidic Hydrolysis: Under acidic conditions, the primary degradation product is ampicillin penilloic acid .[2]

Sources

- 1. Ampicillin - Wikipedia [en.wikipedia.org]

- 2. Ampicilline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. medkoo.com [medkoo.com]

- 4. Penicilloic acid - Wikipedia [en.wikipedia.org]

- 5. Degradation of β-lactam antibiotic ampicillin using sustainable microbial peroxide producing cell system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cbspd.com [cbspd.com]

- 7. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Analysis of Hetacillin Potassium and Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Hetacillin

Hetacillin, a prodrug of the widely-used antibiotic ampicillin, holds a significant place in both human and veterinary medicine.[1] Its chemical structure, formed by the condensation of ampicillin with acetone, confers unique stability properties that are of great interest in pharmaceutical development.[2] A thorough understanding of its spectroscopic profile is paramount for quality control, stability studies, and the development of new derivatives. This guide will provide the foundational knowledge and practical insights necessary to employ key spectroscopic techniques in the comprehensive analysis of hetacillin potassium.

The Analytical Workflow: A Multi-Faceted Spectroscopic Approach

The complete characterization of hetacillin potassium and its derivatives necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural and quantitative puzzle. The logical flow of analysis typically begins with qualitative identification and structural elucidation, followed by quantitative assessment and stability-indicating studies.

Caption: Integrated Spectroscopic Workflow for Hetacillin Analysis

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: The First Look

UV-Vis spectroscopy serves as a rapid and accessible tool for the initial identification and quantification of hetacillin potassium. As a β-lactam antibiotic, its electronic structure gives rise to characteristic absorption maxima in the UV region.

A. Principle of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of energy excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is a characteristic feature of a molecule's chromophores. For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

B. Qualitative Analysis

While hetacillin itself has no inherent antibacterial activity, it readily hydrolyzes to ampicillin in aqueous solutions.[1][2] Therefore, the UV spectrum of a hetacillin potassium solution will be dominated by the spectral features of ampicillin. The alkaline degradation products of ampicillin are known to form a complex with Ni2+ that exhibits a characteristic absorption peak at 269 nm.[3] This can be a useful indirect method for identification.

C. Quantitative Analysis: A Validated Spectrophotometric Protocol

A validated UV-Vis spectrophotometric method can be employed for the routine assay of hetacillin potassium in pharmaceutical formulations. The following protocol is a representative example for the quantification of a related β-lactam antibiotic, which can be adapted for hetacillin.[4][5]

Experimental Protocol: UV-Vis Spectrophotometric Assay

-

Standard Preparation: Accurately weigh and dissolve a suitable amount of Hetacillin Potassium reference standard in a volumetric flask using an appropriate solvent (e.g., deionized water or a suitable buffer) to obtain a stock solution of known concentration.

-

Calibration Curve: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 2-20 µg/mL).[5]

-

Sample Preparation: Accurately weigh and dissolve the sample containing hetacillin potassium in the same solvent as the standard to obtain a solution with a concentration expected to fall within the calibration range.

-

Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax against a solvent blank.

-

Calculation: Calculate the concentration of hetacillin potassium in the sample by comparing its absorbance to the calibration curve.

| Parameter | Typical Value | Reference |

| Linearity Range | 2-20 µg/mL | [5] |

| Correlation Coefficient (r²) | > 0.998 | [5] |

| Limit of Detection (LOD) | ~0.60 µg/mL | [5] |

| Limit of Quantitation (LOQ) | ~1.83 µg/mL | [5] |

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling the Molecular Architecture

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule, providing a "molecular fingerprint" that is invaluable for structural confirmation.

A. Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the molecular bonds. Different functional groups absorb infrared radiation at specific frequencies, resulting in a unique spectrum that can be used for identification. The Attenuated Total Reflectance (ATR) technique is often employed for solid and liquid samples, simplifying sample preparation.[6]

B. Interpretation of the Hetacillin Potassium Spectrum

The FTIR spectrum of hetacillin potassium will exhibit characteristic absorption bands corresponding to its key functional groups. The interpretation of these bands is crucial for confirming the integrity of the molecule.

Key Characteristic IR Bands for Penicillin-type Structures:

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance for Hetacillin |

| β-lactam C=O stretch | ~1770 | Confirms the presence of the critical β-lactam ring. |

| Amide C=O stretch | ~1680 | Indicates the amide linkage in the side chain. |

| Carboxylate C=O stretch | ~1600 | Confirms the presence of the potassium salt of the carboxylic acid. |

| N-H stretch (Amide) | ~3300 | Indicates the amide N-H bond. |

| C-H stretch (Aromatic) | ~3100-3000 | Confirms the presence of the phenyl group. |

The formation of hetacillin from ampicillin involves the reaction with acetone, leading to the formation of an imidazolidinone ring.[2] This structural change will be reflected in the FTIR spectrum, particularly in the C-N and C=O stretching regions, compared to the spectrum of ampicillin.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

A. Principle of NMR Spectroscopy

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, providing information about the connectivity of atoms. Coupling constants (J) between neighboring nuclei provide further insights into the molecular structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei and aid in the complete assignment of the spectrum.[7]

B. ¹H and ¹³C NMR Spectral Analysis of Hetacillin Potassium

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all protons and carbons in the hetacillin potassium molecule. The following is a general guide to the expected chemical shifts for key structural motifs.

Expected ¹H NMR Chemical Shift Regions for Hetacillin:

| Protons | Approximate Chemical Shift (ppm) |

| Aromatic protons | 7.2 - 7.5 |

| β-lactam protons | 5.0 - 5.5 |

| Thiazolidine ring protons | 3.5 - 4.5 |

| Methyl protons | 1.0 - 1.7 |

Expected ¹³C NMR Chemical Shift Regions for Hetacillin:

| Carbons | Approximate Chemical Shift (ppm) |

| Carbonyl carbons (β-lactam, amide, carboxylate) | 165 - 180 |

| Aromatic carbons | 125 - 140 |

| β-lactam and thiazolidine ring carbons | 50 - 70 |

| Methyl carbons | 20 - 30 |

The epimerization and hydrolysis of hetacillin can be monitored by NMR spectroscopy, providing kinetic data on these degradation pathways.[8][9]

IV. Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

A. Principle of Mass Spectrometry

Mass spectrometry involves the ionization of a molecule and the separation of the resulting ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like hetacillin, which typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic product ion spectrum, which is invaluable for structural elucidation.[10]

B. Fragmentation Pattern of Hetacillin Potassium

The ESI-MS/MS fragmentation of hetacillin will provide key structural information. The fragmentation of the related ampicillin molecule has been studied, and similar pathways can be expected for hetacillin.[11]

Expected Fragmentation Pathways:

Caption: Proposed ESI-MS/MS Fragmentation of Hetacillin

The loss of acetone to form the ampicillin ion is a key fragmentation pathway that confirms the prodrug nature of hetacillin. Further fragmentation of the ampicillin ion will yield characteristic ions corresponding to the thiazolidine ring and the aminobenzyl side chain.

V. Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV)

For quantitative analysis in the context of stability studies, a stability-indicating HPLC method is the gold standard. This method should be able to separate the parent drug from its degradation products, allowing for the accurate quantification of each.

A. Principle of HPLC-UV

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. A UV detector is used to monitor the eluent, and the area under each peak is proportional to the concentration of the corresponding analyte.

B. Development of a Stability-Indicating Method

The development of a stability-indicating HPLC-UV method for hetacillin potassium requires careful optimization of the chromatographic conditions to achieve adequate separation of the parent drug from its potential degradation products, including ampicillin and its epimers.[12] Forced degradation studies, where the drug is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential to generate these degradation products and validate the method's specificity.[13]

Typical HPLC-UV Parameters for Penicillin Analysis:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220-230 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Conclusion

The comprehensive spectroscopic analysis of hetacillin potassium and its derivatives is a multi-faceted endeavor that requires a thoughtful and integrated approach. By leveraging the complementary strengths of UV-Vis, FTIR, NMR, and Mass Spectrometry, coupled with the quantitative power of HPLC-UV, researchers and drug development professionals can gain a complete understanding of the identity, purity, and stability of this important antibiotic. The principles and protocols outlined in this guide provide a solid foundation for the robust and scientifically sound analysis of hetacillin potassium, ensuring the quality and efficacy of this vital therapeutic agent.

References

-

ResearchGate. (n.d.). Hetacillin prodrugs derived from ampicillin: structures and synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Hetacillin Potassium. Retrieved from [Link]

-

Wikipedia. (n.d.). Hetacillin. Retrieved from [Link]

-

Frontiers. (n.d.). Development and validation of an ultraviolet-visible spectrophotometric method for quantifying oxytetracycline for veterinary use. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). optimized and validated spectrophotometric method for the determination of ampicillin in pharmaceutical formulations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations. Retrieved from [Link]

-

RSC Publishing. (n.d.). Content determination of ampicillin by Ni(ii)-mediated UV-Vis spectrophotometry. Retrieved from [Link]

-

MDPI. (n.d.). Insights into Complex Compounds of Ampicillin: Potentiometric and Spectroscopic Studies. Retrieved from [Link]

-

PubChem. (n.d.). Hetacillin. Retrieved from [Link]

-

PubMed. (n.d.). Hydrolysis and epimerization kinetics of hetacillin in aqueous solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

-

IntechOpen. (n.d.). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative NMR spectroscopy in pharmaceutical R&D. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a UV-vis spectrophotometric method for quantification of Oxytetracycline used in veterinary. Retrieved from [Link]

-

Zalewski, P., Cielecka-Piontek, J., & Paczkowska, M. (n.d.). development and validation of stability-indicating hplc method for simultaneous determination of meropenem and potassium clavulanate. Retrieved from [Link]

-

Waters Corporation. (n.d.). Characterization and Confirmation of Ampicillin with LC-MS on a Single Quadrupole Mass Spectrometer. Retrieved from [Link]

-

ResearchGate. (n.d.). b): FTIR spectra of potassium clavulanate. Retrieved from [Link]

-

PubMed. (n.d.). Determination and pharmacokinetic analysis of ticarcillin disodium-clavulanate potassium for injection in rat plasma by UPLC-ESI-MS/MS. Retrieved from [Link]

-

PubMed. (n.d.). Kinetic study on epimerization and hydrolysis of hetacillin: use of nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Retrieved from [Link]

-

MDPI. (n.d.). Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

-

Journal of Applied Pharmacy. (n.d.). DEGRADATION STUDIES OF AMPICILLIN IN API AND FORMULATIONS. Retrieved from [Link]

-

MDPI. (n.d.). Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Retrieved from [Link]

-

MDPI. (n.d.). A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of Novel Ultraviolet Spectrophotometric Method for Estimation of Antileishmanial Drug Buparvaquone. Retrieved from [Link]

-

MDPI. (n.d.). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Retrieved from [Link]

-

Journal of Chemical Society of Nigeria. (n.d.). Synthesis, Characterization and Antimicrobial Studies of Ampicillin Complexes. Retrieved from [Link]

-

Frontiers. (n.d.). Evaluation of Fourier Transform Infrared Spectroscopy as a First-Line Typing Tool for the Identification of Extended-Spectrum β-Lactamase-Producing Klebsiella pneumoniae Outbreaks in the Hospital Setting. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Retrieved from [Link]

-

Turkish Journal of Veterinary & Animal Sciences. (n.d.). Development and validation of a high-performance liquid chromatography method for the simultaneous determination of selected var. Retrieved from [Link]

-

Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

-

PubMed. (n.d.). Kinetic approach to the development in beta-lactam antibiotics. II. Prodrug. (I). Simultaneous determination of hetacillin and ampicillin, and its application to the stability of hetacillin in aqueous solutions. Retrieved from [Link]

-

MDPI. (n.d.). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. Retrieved from [Link]

-

MDPI. (n.d.). S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. Retrieved from [Link]

-

IntechOpen. (n.d.). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Retrieved from [Link]

-

MIMS. (n.d.). Hetacillin: Uses, Dosage, Side Effects and More. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

Sources

- 1. Hetacillin - Wikipedia [en.wikipedia.org]

- 2. Hetacillin | C19H23N3O4S | CID 443387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Content determination of ampicillin by Ni(ii)-mediated UV-Vis spectrophotometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. Hydrolysis and epimerization kinetics of hetacillin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic study on epimerization and hydrolysis of hetacillin: use of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination and pharmacokinetic analysis of ticarcillin disodium-clavulanate potassium for injection in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension [mdpi.com]

- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the prodrug activation of hetacillin potassium in vitro

An In-Depth Technical Guide to the In Vitro Prodrug Activation of Hetacillin Potassium

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the in vitro activation of hetacillin potassium, a prodrug of the broad-spectrum antibiotic ampicillin. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical principles, provides a robust experimental framework for analysis, and offers insights into the interpretation of results.

Introduction: The Prodrug Concept of Hetacillin

Hetacillin is a semi-synthetic β-lactam antibiotic from the aminopenicillin family.[1] It was developed as a prodrug of ampicillin, meaning it is an inactive precursor that is converted into the active therapeutic agent within the body.[2][3] The core rationale behind its creation was to mask the reactive primary amino group of ampicillin, which can contribute to its degradation.[2] Hetacillin is synthesized through the condensation reaction of ampicillin and acetone.[1][2]

Upon administration and exposure to an aqueous environment, such as in vitro buffer systems or physiological fluids, hetacillin undergoes spontaneous hydrolysis. This reaction quantitatively releases the active moiety, ampicillin, along with acetone.[1][4][5] Understanding the kinetics and mechanism of this in vitro activation is fundamental to characterizing the compound's behavior and validating its design as an effective prodrug.

The Chemical Transformation: From Prodrug to Active Agent

The activation of hetacillin is a straightforward, yet critical, hydrolysis reaction. The imidazolidinone ring, formed from the reaction of ampicillin's side-chain amino group and acetone, is unstable in water. The presence of water molecules leads to the cleavage of this ring, regenerating the original ampicillin structure and releasing acetone.

Caption: Hydrolysis of Hetacillin to Ampicillin and Acetone.

This conversion is rapid under physiological conditions. In aqueous solutions at a pH of 7 and a temperature of 37°C, hetacillin has a short half-life of approximately 15 to 30 minutes.[1] The rate of this breakdown is maximal in the pH range of 5 to 8.[5] It is crucial to note that hetacillin itself possesses little to no intrinsic antibacterial activity; its efficacy is entirely dependent on its conversion to ampicillin.[1][2]

Experimental Protocol: Quantifying In Vitro Activation Kinetics

This section provides a self-validating protocol for monitoring the conversion of hetacillin potassium to ampicillin using High-Performance Liquid Chromatography (HPLC), a standard analytical method for such studies.[6]

Objective

To determine the rate of hydrolysis and calculate the half-life (t½) of hetacillin potassium in an aqueous buffer system simulating physiological conditions.

Materials and Equipment

-

Reagents: Hetacillin Potassium reference standard, Ampicillin reference standard, Potassium Phosphate Monobasic, Sodium Hydroxide, HPLC-grade Acetonitrile, HPLC-grade water.

-

Equipment: HPLC system with UV detector, analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), thermostated incubator or water bath, calibrated pH meter, analytical balance, Class A volumetric glassware, micropipettes, autosampler vials.

Step-by-Step Methodology

-

Preparation of Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0 using sodium hydroxide. This buffer will serve as the reaction medium.

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve hetacillin potassium and ampicillin reference standards in the mobile phase to create separate stock solutions of 1 mg/mL.

-

Perform serial dilutions of each stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

HPLC Method Setup:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A filtered and degassed mixture of pH 7.0 phosphate buffer and acetonitrile (e.g., 85:15 v/v). The exact ratio should be optimized to achieve good separation between hetacillin and ampicillin peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Kinetic Run:

-

Pre-warm the pH 7.0 phosphate buffer to 37°C in the incubator.

-

Prepare a reaction solution by dissolving a precisely weighed amount of hetacillin potassium in the pre-warmed buffer to achieve a starting concentration of approximately 100 µg/mL. This is your Time 0 sample.

-

Immediately withdraw an aliquot, place it in an HPLC vial, and inject it into the HPLC system.

-

Place the remaining reaction solution in the 37°C incubator.

-

Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60, and 90 minutes). Immediately transfer each aliquot to an HPLC vial for analysis.

-

-

Data Acquisition and Analysis:

-

Run the calibration standards for both hetacillin and ampicillin to generate two separate standard curves (Peak Area vs. Concentration).

-

Integrate the peak areas for hetacillin and ampicillin in the chromatograms from the kinetic run samples.

-

Use the standard curves to calculate the concentration of hetacillin remaining and ampicillin formed at each time point.

-

Plot the natural logarithm of the hetacillin concentration (ln[Hetacillin]) versus time. The reaction should follow first-order kinetics.

-

The slope of the resulting linear regression line is equal to the negative of the rate constant (-k).

-

Calculate the half-life using the formula: t½ = 0.693 / k .

-

Caption: Experimental Workflow for Hetacillin Kinetic Analysis.

Data Presentation and Interpretation

The results from the kinetic study should be tabulated for clarity. The data will demonstrate the time-dependent decrease in hetacillin concentration with a corresponding increase in ampicillin concentration.

| Time (minutes) | Hetacillin Conc. (µg/mL) | Ampicillin Conc. (µg/mL) |

| 0 | 100.0 | 0.0 |

| 5 | 78.5 | 20.1 |

| 10 | 61.6 | 36.8 |

| 15 | 48.4 | 50.1 |

| 20 | 38.1 | 60.5 |

| 30 | 23.5 | 74.2 |

| 45 | 11.5 | 86.1 |

| 60 | 5.6 | 91.5 |

Note: Data are hypothetical for illustrative purposes. The molar mass difference between hetacillin and ampicillin means the conversion will not be a perfect 1:1 mass ratio.

Interpreting the Results: A rapid degradation of hetacillin with a half-life in the range of 15-30 minutes at 37°C and neutral pH confirms its liability and validates its function as a prodrug.[1][7][8] This demonstrates that under conditions mimicking the human body, the active drug, ampicillin, is quickly and efficiently released. The experiment provides a self-validating system: the disappearance of the prodrug should stoichiometrically correlate with the appearance of the active drug.

Conclusion and Broader Implications

The in vitro activation of hetacillin potassium is a classic example of prodrug hydrolysis. The compound reliably and rapidly converts to ampicillin in aqueous solutions at physiological temperature and pH. The experimental protocol outlined here provides a robust and reproducible method for quantifying this conversion, which is a critical step in the preclinical assessment of any prodrug.

While hetacillin was ultimately withdrawn from human use due to a lack of therapeutic advantage over direct ampicillin administration, the principles of its design and the methods for its analysis remain highly relevant.[1][2] They serve as a foundational case study for drug development professionals working on modern prodrug strategies aimed at enhancing stability, improving bioavailability, or achieving targeted drug delivery.

References

- BenchChem. (n.d.). An In-depth Technical Guide on the Chemical Structure and Physical Properties of Ampicillin. BenchChem.

-

Wikipedia. (n.d.). Hetacillin. Retrieved from [Link]

-

Study.com. (n.d.). Acetone | Structure, Uses & Formula. Retrieved from [Link]

-

Study.com. (n.d.). Video: Acetone | Structure, Uses & Formula. Retrieved from [Link]

-

ChemIDplus. (n.d.). Ampicillin. National Library of Medicine. Retrieved from [Link]

-

BYJU'S. (n.d.). Structure of Acetone – C3H6O. Retrieved from [Link]

-

Turito. (2022, September 5). Acetone (CH3COCH3)- Structure, Properties, & Uses. Retrieved from [Link]

-

PubChem. (n.d.). Hetacillin. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ampicillin. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetone. Retrieved from [Link]

-

PharmaCompass. (n.d.). Ampicillin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Pharmacopeia.cn. (n.d.). Ampicillin, chemical structure, molecular formula, Reference Standards. Retrieved from [Link]

-

PubMed. (n.d.). Hydrolysis and epimerization kinetics of hetacillin in aqueous solution. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Hetacillin Potassium. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1972). Relative stability of hetacillin and ampicillin in solution. Journal of Pharmaceutical Sciences, 61(6), 906-9. Retrieved from [Link]

-

KEGG DRUG. (n.d.). Hetacillin potassium. Retrieved from [Link]

-

PubMed. (1974). Kinetic approach to the development in beta-lactam antibiotics. II. Prodrug. (I). Simultaneous determination of hetacillin and ampicillin, and its application to the stability of hetacillin in aqueous solutions. Chemical & Pharmaceutical Bulletin, 22(10), 2434-43. Retrieved from [Link]

-

PharmaCompass. (n.d.). Hetacillin Potassium | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

ChemIDplus. (n.d.). Hetacillin. National Library of Medicine. Retrieved from [Link]

-

Karger Publishers. (n.d.). Hetacillin: A Chemical and Biological Comparison with Ampicillin. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The equilibrium between the antibiotics hetacillin and ampicillin in solution. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

-

Karger Publishers. (1970). Hetacillin: A Chemical and Biological Comparison with Ampicillin. Chemotherapy, 15(6), 366-378. Retrieved from [Link]

-

ResearchGate. (n.d.). Hetacillin prodrugs derived from ampicillin: structures and synthesis. Retrieved from [Link]

-

ResearchGate. (1973). Independent Antibiotic Actions of Hetacillin and Ampicillin Revealed by Fast Methods. Antimicrobial Agents and Chemotherapy, 3(1), 15-18. Retrieved from [Link]

-

Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

-

PubMed. (1967). Clinical pharmacology of ampicillin and hetacillin. Annals of the New York Academy of Sciences, 145(2), 291-7. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Independent Antibiotic Actions of Hetacillin and Ampicillin Revealed by Fast Methods. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ampicillin. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of activation of HP-prodrugs 46 and 50 through intermediates.... Retrieved from [Link]

-

OMICS International. (n.d.). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. Retrieved from [Link]

Sources

- 1. Hetacillin - Wikipedia [en.wikipedia.org]

- 2. Hetacillin | C19H23N3O4S | CID 443387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. karger.com [karger.com]

- 6. Kinetic approach to the development in beta-lactam antibiotics. II. Prodrug. (I). Simultaneous determination of hetacillin and ampicillin, and its application to the stability of hetacillin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Independent Antibiotic Actions of Hetacillin and Ampicillin Revealed by Fast Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Ephemeral Antibiotic: A Technical History of Hetacillin's Development and Discovery

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: The Age of Penicillin Modification

The mid-20th century represented a "golden age" in antibiotic discovery, a period of intense research and development aimed at combating bacterial infections. Following the revolutionary introduction of penicillin, a primary focus for medicinal chemists was the modification of the core 6-aminopenicillanic acid (6-APA) structure to broaden the spectrum of activity, improve oral bioavailability, and overcome emerging bacterial resistance. It was within this fervent scientific landscape that hetacillin, a transient derivative of the broad-spectrum antibiotic ampicillin, was born. This guide provides an in-depth technical exploration of the historical development, synthesis, and scientific rationale behind hetacillin, offering insights for contemporary researchers in antibiotic development.

The Genesis of Hetacillin: A Prodrug Strategy

Ampicillin, a significant advancement over penicillin G, offered a broader spectrum of activity, encompassing many Gram-negative bacteria. However, its oral absorption was incomplete and variable, a notable limitation in clinical practice. This pharmacokinetic challenge spurred the investigation of prodrugs – inactive or less active molecules that are converted into the active parent drug within the body. The development of hetacillin was a direct consequence of this strategy, aiming to temporarily mask the reactive alpha-amino group of ampicillin to enhance its stability and absorption characteristics.

Hetacillin is a beta-lactam antibiotic of the aminopenicillin family that is, in essence, a prodrug of ampicillin. It possesses no intrinsic antibacterial activity itself.[1] Its therapeutic effect is entirely dependent on its rapid in vivo hydrolysis to ampicillin and acetone.[2] The core concept was to create a more stable compound for administration, which would then release the active ampicillin upon entering the body.

The Chemical Marvel: Synthesis and In Vivo Conversion

The synthesis of hetacillin is a chemically elegant and reversible reaction involving the condensation of ampicillin with acetone.[3] This reaction forms a 4-imidazolidinone ring structure, temporarily locking the side-chain amino group of ampicillin.[3]

Experimental Protocol: Synthesis of Hetacillin

The following protocol is based on the seminal work of Hardcastle et al. (1966), who first described the preparation and structure of hetacillin.

Objective: To synthesize 6-(2,2-dimethyl-5-oxo-4-phenyl-1-imidazolidinyl)penicillanic acid (hetacillin) from ampicillin.

Materials:

-

Ampicillin

-

Acetone

-

Water

-

Methyl isobutyl ketone

Procedure:

-

A suspension of ampicillin in a mixture of water and an excess of acetone is prepared.

-

The mixture is stirred at room temperature. The progress of the reaction can be monitored by observing the dissolution of the ampicillin.

-

As the reaction proceeds, the hetacillin product, being less soluble in the reaction mixture, begins to crystallize.

-

The crystalline product is collected by filtration.

-

Recrystallization from a mixture of water and methyl isobutyl ketone can be performed to yield purified hetacillin as rectangular plates.

Characterization:

-

The structure of the resulting compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to verify the formation of the imidazolidinone ring and the integrity of the β-lactam core.

-

The melting point of the crystalline product should be determined and compared to the literature value (decomposes at 182.8-183.9 °C).

The in vivo conversion of hetacillin back to ampicillin is a rapid, non-enzymatic hydrolysis reaction that occurs in aqueous environments at physiological pH.[2][4] The half-life of hetacillin in an aqueous solution at 37°C and pH 7 is approximately 15 to 30 minutes.[4]

Caption: Reversible formation and hydrolysis of hetacillin.

A Comparative Look: Hetacillin vs. Ampicillin